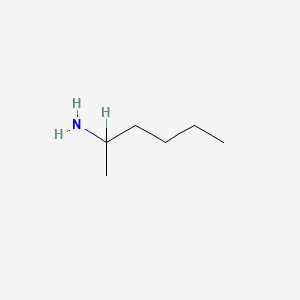

1-Methylpentylamine

Description

Historical Context and Evolution of Research on Secondary Amines

The exploration of amines, organic compounds derived from ammonia (B1221849), has been a cornerstone of organic chemistry for over a century. Early research focused on their synthesis and basic reactivity. The alkylation of amines, a classic method involving the nucleophilic substitution of alkyl halides, represents a foundational reaction in this field. fishersci.co.uk This historical method, while still relevant, has been augmented by the development of more sophisticated catalytic techniques. fishersci.co.uk

A significant leap in the synthesis of aromatic amines came with the advent of palladium-catalyzed coupling reactions, notably the Buchwald-Hartwig amination, which emerged in the mid-1990s. fishersci.co.uk This transformation provided a milder and more efficient route to these compounds. fishersci.co.uk More recently, the development of iron-catalyzed reactions has offered an inexpensive and robust method for creating secondary amines from readily available starting materials like nitroarenes and olefins. acs.org This "reductive amination 2.0" has proven effective for synthesizing even sterically hindered secondary amines. acs.org

Secondary amines, characterized by a nitrogen atom bonded to two carbon atoms, have long been recognized for their biological significance. wisdomlib.orgtaylorandfrancis.com As early as 1950, secondary amine compounds like mecamylamine (B1216088) were introduced for therapeutic use. taylorandfrancis.com Spectroscopic techniques, particularly infrared (IR) spectroscopy, have been instrumental in distinguishing between primary, secondary, and tertiary amines based on the number and position of N-H stretching peaks. spectroscopyonline.com

Significance of 1-Methylpentylamine in Contemporary Chemical Research

This compound (N-methylpentan-1-amine) is a secondary amine that serves as a valuable building block and intermediate in modern chemical synthesis. sigmaaldrich.com Its utility spans several areas of research, from materials science to medicinal chemistry.

In the realm of materials science, this compound is employed as an organic structure-directing agent in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. chemicalbook.com These materials possess well-defined pore structures that are crucial for applications in catalysis and separation processes.

The compound is also a key reactant in various organic reactions. For instance, it is used to synthesize N'-tert-butyl-N-methyl-N-pentylsulfamide and 1-methyl-3-(methylpentylamino)-4-(phenylseleno) 1H-pyrrole-2,5-dione. sigmaaldrich.comchemicalbook.com Furthermore, it is an important intermediate in the production of the bisphosphonate ibandronate sodium, a pharmaceutical agent. google.comgoogle.com Research has also explored its use in the synthesis of biologically active compounds, with some studies indicating that derivatives of this compound show activity against certain parasites.

Overview of Key Academic Disciplines Involved in this compound Studies

The study of this compound is inherently interdisciplinary, involving contributions from several key scientific fields:

Organic Synthesis: This is the core discipline concerned with the preparation of this compound and its derivatives. Researchers in this area focus on developing efficient and novel synthetic routes, such as the one-pot synthesis from pentylamine, benzaldehyde, and dimethyl sulfate. google.comgoogle.com They also investigate its use as a reactant in various chemical transformations. sigmaaldrich.comlookchem.com

Medicinal Chemistry and Pharmaceutical Science: This field explores the potential therapeutic applications of this compound derivatives. thegoodscentscompany.comambeed.com This includes the synthesis of new drug candidates and the study of their biological activity. For example, its role as a precursor to ibandronate sodium highlights its pharmaceutical relevance. google.com

Materials Chemistry: As mentioned, chemists in this discipline utilize this compound to create functional materials like molecular sieves with specific catalytic properties.

Biochemistry: Biochemists may study the interactions of this compound and its metabolites with biological systems, including enzymes and cellular pathways. Studies have looked into its influence on cellular functions and its role in amine metabolism.

Analytical Chemistry: This discipline is crucial for the characterization and quantification of this compound. Techniques like gas chromatography (GC) and nonaqueous titration are used to determine its purity. Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are used to confirm its structure. nih.gov

Chemical Engineering: The principles of chemical engineering are applied to scale up the production of this compound for industrial applications, focusing on process optimization and safety. lookchem.com

Chemical Properties and Isomerism of this compound

| Property | Value |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| Boiling Point | 116-118 °C |

| Density | 0.738 g/mL at 25 °C |

| Refractive Index | n20/D 1.41 |

| Flash Point | 12 °C |

This table presents key physical and chemical properties of this compound. sigmaaldrich.comchemicalbook.com

Isomers of this compound

The molecular formula C6H15N represents several structural isomers, each with unique physical and chemical properties.

| Isomer Name | CAS Number |

| Diisopropylamine | 108-18-9 |

| 1,3-Dimethylbutylamine | 108-09-8 |

| Dipropylamine | 142-84-7 |

| Hexylamine (B90201) | 111-26-2 |

| Triethylamine | 121-44-8 |

| N-methylpentan-2-amine | 22431-10-3 |

This table lists some of the structural isomers of this compound, highlighting the diversity within the C6H15N formula.

Structure

3D Structure

Properties

IUPAC Name |

hexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBBUURBHXLGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884146 | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-79-3 | |

| Record name | 2-Hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylpentylamine

Catalytic Synthesis Approaches

Catalytic reactions represent an ideal approach to amine synthesis, offering atom-economical pathways from simple precursors. nih.govacs.org Both transition-metal-catalyzed and metal-free systems have been developed to afford aliphatic amines with high degrees of control.

Transition metals have become indispensable tools for forging C-N bonds. rsc.org Catalysts based on palladium, copper, rhodium, and iridium enable novel retrosynthetic disconnections, including direct C-H functionalization and cross-coupling reactions. nih.govnih.gov

N-formylated amines are stable intermediates and valuable compounds in their own right. nih.gov The direct N-formylation of secondary amines using carbon dioxide as a C1 source is a green and attractive synthetic route. mdpi.com A highly efficient heterogeneous palladium-based catalyst, Pd@POPs (Palladium on Porous Organic Polymers), has been developed for this transformation. researchgate.net

In a study utilizing this catalyst, the N-formylation of the secondary amine 1-methylpentylamine (also known as N-methylpentylamine) was achieved with a 61% yield of the corresponding formamide. mdpi.comresearchgate.net The reaction proceeds under pressures of CO2 and H2, demonstrating the catalyst's applicability to aliphatic secondary amines. mdpi.com The performance of the Pd@POPs catalyst was evaluated across a range of secondary amines, with cyclic amines generally showing higher yields compared to linear aliphatic amines like this compound, a difference attributed to steric and electronic effects. mdpi.com

Table 1: Performance of Pd@POPs Catalyst in N-Formylation of Various Secondary Amines researchgate.net Reaction Conditions: Amine (1 mmol), Pd@POPs catalyst, K₃PO₄ (0.33 mmol), DMI (4 mL), P(CO₂) = P(H₂) = 3 MPa, T = 373 K, t = 24 h.

| Substrate | Product | Yield (%) |

|---|---|---|

| Piperidine | N-Formylpiperidine | 93 |

| Morpholine | N-Formylmorpholine | 92 |

| This compound | N-Formyl-N-methylpentylamine | 61 |

Beyond palladium-catalyzed formylation, a variety of other transition-metal systems are capable of constructing the C-N bonds necessary for synthesizing secondary amines like this compound. These methods provide alternative pathways from different starting materials. nih.govacs.org

Copper-Catalyzed Alkylation: A general method for the selective mono-alkylation of primary aliphatic amines with unactivated secondary alkyl halides has been developed using a copper catalyst in the presence of visible light. nih.gov This photoinduced process operates under mild conditions (-10 °C) and represents a significant advance over traditional SN2 reactions, which are often plagued by over-alkylation and elimination side reactions. nih.gov This strategy could be employed by reacting methylamine (B109427) with a 2-halohexane.

Rhodium and Iridium-Catalyzed C-H Amination: Direct C-H amination has emerged as a highly atom-economical strategy. nih.gov Rhodium(III) and Iridium(III) catalysts have been successfully used to aminate C(sp²)–H bonds using organic azides as the nitrogen source, which dually serves as an internal oxidant, releasing only N₂ as a byproduct. nih.gov While often focused on aryl C-H bonds, the principles are being extended to the more challenging C(sp³)–H bonds found in aliphatic compounds. researchgate.net

Nickel-Catalyzed Cross-Coupling: Air-stable nickel precatalysts have been developed that exhibit a broad substrate scope for C-N cross-coupling, effectively coupling a wide range of aryl/heteroaryl electrophiles with various amines, including primary and secondary alkyl amines. Such systems allow for the use of weaker bases, enhancing functional group tolerance in the substrates.

To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. These protocols often rely on main-group reagents and offer mild and highly selective transformations. rsc.orgchemrxiv.org A prominent strategy is the reductive amination of carbonyl compounds, which can be achieved without metal catalysts by using specific reducing agents. chemrxiv.orgias.ac.in

Ammonia (B1221849) borane (B79455) (H₃N·BH₃) and its derivatives have proven to be effective reductants for the metal-free reductive amination of aldehydes and ketones. rsc.orgorganic-chemistry.org This one-pot protocol works efficiently at room temperature and is applicable to a wide range of substrates. rsc.org For the synthesis of this compound, this would involve the reaction of either 2-hexanone (B1666271) or hexanal (B45976) with methylamine in the presence of ammonia borane. The process is noted for its operational simplicity and mild conditions. rsc.orgchemrxiv.org Another green, metal-free approach utilizes sodium borohydride (B1222165) as the reductant with glycerol (B35011) as a recyclable, eco-friendly solvent, enabling the reductive amination of various aldehydes with high efficiency. ias.ac.in

Transition Metal-Catalyzed Reactions

Palladium-Catalyzed N-Formylation of Secondary Amines

Reductive Amination Strategies

Reductive amination is one of the most powerful and widely used methods for amine synthesis. jove.commasterorganicchemistry.com It typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. organic-chemistry.orgjove.com

While reductive amination traditionally starts from aldehydes or ketones, recent advancements have enabled the direct use of carboxylic acids, which are abundant, often bio-available, and stable carbon sources. rsc.orgrsc.org This transformation is a highly sustainable and green method for producing amines but has historically required multiple steps. rsc.org

The development of heterogeneous bimetallic catalysts has enabled the first one-pot reductive amination of carboxylic acids to primary and secondary amines using only H₂ and NH₃ (or a primary amine). rsc.org A ruthenium-tungsten bimetallic catalyst, for example, can facilitate this reaction in the green solvent cyclopentyl methyl ether (CPME) with high selectivity. rsc.org More recently, an aluminum oxide-supported platinum-molybdenum (Pt–Mo/γ-Al₂O₃) catalyst has been shown to enable the mild and selective reductive amination of a broad range of carboxylic acids, even under ambient H₂ pressure. rsc.org This catalyst demonstrates good functional group tolerance and reusability. rsc.org The synthesis of this compound via this method would involve the reaction of hexanoic acid with methylamine under H₂ pressure in the presence of the catalyst.

Table 2: Reductive Amination of Dodecanoic Acid with Various Amines using a Pt-Mo/γ-Al₂O₃ Catalyst rsc.org Reaction Conditions: Dodecanoic acid (0.5 mmol), Amine (1.0 mmol), Catalyst (Pt: 1 mol%), Toluene (2 mL), 160 °C, 1 MPa H₂, 24 h.

| Amine | Product | Yield (%) |

|---|---|---|

| Ammonia (aqueous) | Dodecylamine | 95 |

| Methylamine (40% in Methanol) | N-Methyldodecylamine | 90 |

| Dimethylamine (50% in Water) | N,N-Dimethyldodecylamine | 99 |

| Ethylamine (70% in Water) | N-Ethyldodecylamine | 89 |

Compound Reference Table

| Compound Name | Chemical Formula / Type |

|---|---|

| This compound | C₆H₁₅N |

| Palladium(II) acetate | Pd(OAc)₂ |

| Palladium on Porous Organic Polymers | Pd@POPs |

| Carbon Dioxide | CO₂ |

| Hydrogen Gas | H₂ |

| Potassium Phosphate (B84403) | K₃PO₄ |

| 1,3-Dimethyl-2-imidazolidinone | DMI |

| Piperidine | C₅H₁₁N |

| Morpholine | C₄H₉NO |

| Pyrrolidine | C₄H₉N |

| N-Formylpiperidine | C₆H₁₁NO |

| N-Formylmorpholine | C₅H₉NO₂ |

| N-Formyl-N-methylpentylamine | C₇H₁₅NO |

| N-Formylpyrrolidine | C₅H₉NO |

| Copper catalyst | Transition Metal Catalyst |

| Rhodium catalyst | Transition Metal Catalyst |

| Iridium catalyst | Transition Metal Catalyst |

| Nickel catalyst | Transition Metal Catalyst |

| Ammonia Borane | H₃N·BH₃ |

| Sodium Borohydride | NaBH₄ |

| Glycerol | C₃H₈O₃ |

| 2-Hexanone | C₆H₁₂O |

| Hexanal | C₆H₁₂O |

| Methylamine | CH₅N |

| Ruthenium-Tungsten catalyst | Bimetallic Catalyst |

| Cyclopentyl methyl ether | CPME |

| Platinum-Molybdenum catalyst | Bimetallic Catalyst |

| Hexanoic acid | C₆H₁₂O₂ |

| Dodecanoic acid | C₁₂H₂₄O₂ |

| Dodecylamine | C₁₂H₂₇N |

| N-Methyldodecylamine | C₁₃H₂₉N |

| N,N-Dimethyldodecylamine | C₁₄H₃₁N |

| N-Ethyldodecylamine | C₁₄H₃₁N |

| N-Phenyldodecylamine | C₁₈H₃₁N |

| Aniline | C₆H₇N |

| Ethylamine | C₂H₇N |

Reductive Amination with Formaldehyde (B43269)

Reductive amination serves as a significant method for synthesizing amines. The specific N-methylation of a primary amine using formaldehyde and a reducing agent is a well-established route for producing N-methylated amines. researchgate.net This process can also be extended to the N,N-dimethylation of primary amines. researchgate.net In the context of synthesizing this compound, the reaction would commence with pentylamine (a primary amine) and formaldehyde.

The reaction proceeds through the formation of an imine or, more accurately, an iminium cation, which is then reduced in situ by a suitable reducing agent like sodium borohydride (NaBH₄) or zinc dust. researchgate.netresearchgate.net The use of aqueous formaldehyde solutions is common, and while the water present could theoretically reverse the initial imine formation, the subsequent reduction to a stable tertiary amine can drive the reaction to completion. researchgate.net This method is considered more economical than alternatives such as using methyl iodide. researchgate.net Furthermore, isotopic variants of formaldehyde can be used in this reaction to prepare labeled internal standards for quantitative analysis. nih.gov

Table 1: Key Components in Reductive Amination with Formaldehyde

| Component | Role | Example(s) | Citation(s) |

|---|---|---|---|

| Amine Substrate | Starting material to be alkylated | Pentylamine | N/A |

| Carbonyl Source | Provides the methyl group | Formaldehyde (aqueous) | researchgate.netresearchgate.net |

| Reducing Agent | Reduces the intermediate iminium ion | Sodium borohydride (NaBH₄), Zinc (Zn) | researchgate.netresearchgate.net |

| Solvent | Medium for the reaction | Methanol, Water | researchgate.netresearchgate.net |

Alternative Preparative Routes

Beyond direct reductive amination, several other preparative strategies exist for the synthesis of this compound and related secondary amines. These routes include the reduction of pre-formed imines, direct alkylation reactions, and complex multi-component couplings.

The reduction of imines (Schiff bases) provides a robust pathway to amines. For the synthesis of this compound, the required intermediate would be an imine, such as N-pentylidenemethanamine, formed from the condensation of pentanal and methylamine. This imine can then be reduced to the target secondary amine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles and imines into amines. libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon atom of the C=N double bond in the imine. libretexts.org This initial attack forms an intermediate which, after a second hydride addition or workup with water, yields the final amine product. libretexts.orgmasterorganicchemistry.com While LiAlH₄ is highly effective, other reducing agents like sodium borohydride (NaBH₄) can also be employed, sometimes offering milder reaction conditions. organic-chemistry.org

Table 2: Imine Reduction for this compound Synthesis

| Step | Reactant(s) | Product | Reagent/Conditions | Citation(s) |

|---|---|---|---|---|

| 1. Imine Formation | Pentanal + Methylamine | N-pentylidenemethanamine | Acid catalyst, removal of water | researchgate.net |

| 2. Reduction | N-pentylidenemethanamine | this compound | 1. LiAlH₄ in ether/THF; 2. Water workup | libretexts.orgmasterorganicchemistry.com |

The direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. msu.edu In principle, this compound could be synthesized by reacting pentylamine with a methylating agent (e.g., methyl iodide) or by reacting methylamine with a pentylating agent (e.g., 1-bromopentane). openstax.orguomustansiriyah.edu.iq

However, a significant drawback of this method is the difficulty in controlling the reaction. openstax.orglibretexts.org The initially formed secondary amine product is itself a nucleophile and can compete with the starting amine for the alkyl halide. msu.edu This often leads to over-alkylation, resulting in a mixture of the desired secondary amine, the unreacted primary amine, the tertiary amine (N,N-dimethylpentylamine or N-methyl-N,N-dipentylamine), and even a quaternary ammonium (B1175870) salt. uomustansiriyah.edu.iqlibretexts.org Using a large excess of the starting amine can favor the formation of the mono-alkylated product but reduces the efficiency regarding the limiting reagent. msu.edu

Table 3: Potential Products from Direct Alkylation of Pentylamine with Methyl Iodide

| Product Name | Structure | Classification | Formation Pathway |

|---|---|---|---|

| Pentylamine | CH₃(CH₂)₄NH₂ | Primary | Unreacted starting material |

| This compound | CH₃(CH₂)₄NH(CH₃) | Secondary | Desired mono-alkylation product |

| N,N-Dimethylpentylamine | CH₃(CH₂)₄N(CH₃)₂ | Tertiary | Di-alkylation product |

| (Pentyl)trimethylammonium iodide | CH₃(CH₂)₄N(CH₃)₃⁺I⁻ | Quaternary Ammonium Salt | Tri-alkylation product |

Four-component coupling reactions represent an advanced and efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step. While this compound itself is a relatively simple molecule, these methods are pertinent as they often utilize secondary amines as key building blocks. For instance, this compound can be used as a reactant in a copper-catalyzed four-component coupling with methyl maleimide, selenium powder, and iodobenzene (B50100) to produce complex heterocyclic compounds. chemicalbook.in

Conversely, the principles of these reactions can be applied to the synthesis of functionalized pyrroles and other complex amines. organic-chemistry.org A general example is the iron(III)-catalyzed four-component reaction of an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane. organic-chemistry.org This methodology is noted for being environmentally friendly and operationally simple, providing access to highly substituted pyrroles in good yields. organic-chemistry.org By selecting the appropriate starting components, this strategy could be adapted to create complex structures incorporating the 1-methylpentylamino moiety.

Table 4: General Scheme for Iron-Catalyzed Four-Component Pyrrole (B145914) Synthesis

| Component Type | Role in Reaction | Example | Citation(s) |

|---|---|---|---|

| Amine | Nitrogen source for the pyrrole ring | Aliphatic or Aromatic Amines (e.g., methylamine) | organic-chemistry.org |

| Aldehyde | Provides two carbons for the ring | Aromatic Aldehydes | organic-chemistry.org |

| 1,3-Dicarbonyl | Provides two carbons for the ring | β-diketones or β-keto-esters | organic-chemistry.org |

| Nitroalkane | Provides one carbon for the ring | Nitromethane, Nitroethane | organic-chemistry.org |

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | N-methylpentylamine; N-methyl-1-pentylamine | C₆H₁₅N |

| Pentylamine | 1-Aminopentane | C₅H₁₃N |

| Formaldehyde | Methanal | CH₂O |

| Sodium borohydride | NaBH₄ | |

| Lithium aluminum hydride | LAH | LiAlH₄ |

| N-pentylidenemethanamine | C₆H₁₃N | |

| Pentanal | Valeraldehyde | C₅H₁₀O |

| Methylamine | Methanamine | CH₄N |

| Methyl iodide | Iodomethane | CH₃I |

| 1-Bromopentane | C₅H₁₁Br | |

| N,N-Dimethylpentylamine | C₇H₁₇N | |

| (Pentyl)trimethylammonium iodide | C₈H₂₀IN | |

| Methyl maleimide | C₅H₅NO₂ | |

| Selenium | Se | |

| Iodobenzene | C₆H₅I | |

| Pyrrole | C₄H₅N |

Reaction Mechanisms and Pathways Involving 1 Methylpentylamine

Nucleophilic Reactivity of 1-Methylpentylamine

As a primary amine, this compound readily acts as a nucleophile, attacking electron-deficient centers. This reactivity is fundamental to its role in the formation of new carbon-nitrogen bonds.

This compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. libretexts.orgnih.gov This reaction is a cornerstone of imine synthesis, often referred to as Schiff base formation. The process is typically acid-catalyzed and begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.orgmdpi.com

The mechanism proceeds through a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate is generally unstable and, under acidic conditions, the hydroxyl group is protonated to form a better leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, N-(1-methylpentylidene)alkanamine, and regenerates the acid catalyst. libretexts.org The reaction is reversible. libretexts.org

General Mechanism: Imine Formation

A representative mechanism for the reaction of a primary amine with a ketone. This compound follows this pathway.

Acylation of this compound is a robust method for forming amides. This reaction involves the nucleophilic substitution at an acyl carbon. openstax.orgsigmaaldrich.com Typically, highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides are used as the acylating agents to react with the amine under mild conditions. openstax.orgbyjus.com

The mechanism involves the nucleophilic attack of the this compound on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A final deprotonation step, often by another molecule of the amine acting as a base, yields the stable N-(1-methylpentyl)amide. openstax.org A key feature of this reaction is that overacylation does not occur because the resulting amide is significantly less nucleophilic and reactive than the starting amine. openstax.orgsigmaaldrich.com

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride | N-(1-methylpentyl)acetamide | Nucleophilic Acyl Substitution |

| This compound | Propanoic Anhydride | N-(1-methylpentyl)propanamide | Nucleophilic Acyl Substitution |

| This compound | Benzoyl Chloride | N-(1-methylpentyl)benzamide | Nucleophilic Acyl Substitution |

Nucleophilic Addition Reactions

Elimination Reactions

When converted into a suitable derivative with a good leaving group, this compound can undergo elimination reactions to form alkenes. The Hofmann elimination is the classic example of this transformation for amines.

The Hofmann elimination reaction converts an amine into an alkene. openstax.org The process requires converting the amine's poor leaving group (-NH2) into a good one. This is achieved through "exhaustive methylation," where the amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. libretexts.orgwikipedia.org This salt is then treated with silver oxide and water, which exchanges the iodide ion for a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. openstax.orglibretexts.org

Upon heating, this salt undergoes an elimination reaction. libretexts.org For this compound, two possible alkene products could form: 1-hexene (B165129) and 2-hexene (B8810679). The Hofmann elimination famously yields the less substituted alkene as the major product, a principle known as the Hofmann rule . byjus.comwikipedia.org Therefore, the reaction of this compound yields 1-hexene preferentially over the thermodynamically more stable 2-hexene (the Zaitsev product). openstax.orglibretexts.org

| Elimination Pathway | Product | Substitution Pattern | Relative Yield |

|---|---|---|---|

| Hofmann Elimination | 1-Hexene | Monosubstituted (Less Stable) | Major Product |

| Zaitsev Elimination (Hypothetical) | 2-Hexene | Disubstituted (More Stable) | Minor Product |

The Hofmann elimination proceeds via a bimolecular elimination (E2) mechanism. openstax.orglibretexts.org This is a concerted, one-step process where the hydroxide ion acts as a base, removing a beta-hydrogen, while the bulky quaternary ammonium group departs as the leaving group (trimethylamine). libretexts.orgmasterorganicchemistry.com

The regioselectivity observed (Hofmann's rule) is primarily due to steric hindrance. openstax.orgwikipedia.org The leaving group, a large (1-methylpentyl)trimethylammonium group, sterically hinders the surrounding beta-hydrogens. The base (hydroxide) therefore preferentially abstracts a proton from the most accessible, least sterically hindered position. openstax.org In the case of the intermediate derived from this compound, the protons on the terminal methyl group (which lead to 1-hexene) are significantly more accessible than the internal protons on the third carbon of the chain (which would lead to 2-hexene). The transition state leading to the Hofmann product is thus lower in energy, resulting in its formation as the major product. wikipedia.org The mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group for optimal orbital overlap in the transition state. libretexts.orgmdpi.com

Hofmann Elimination and Alkene Product Distribution

Surface Interactions and Bond Cleavage Mechanisms

The interaction of this compound with surfaces is critical in fields such as catalysis and materials science. Studies on the adsorption of alkylamines on silicon surfaces provide insight into the specific bond cleavage events that occur.

Research investigating the interaction of primary alkylamines with the silicon (001) surface has shown that the molecules bond to the surface through the nitrogen atom. aip.org For primary amines like hexylamine (B90201) (a structural isomer of this compound), the chemisorption process involves the selective cleavage of a single N-H bond. aip.org This results in the formation of a Si-H bond and a Si-N bond, anchoring the remainder of the amine to the surface. Notably, under these conditions, the N-C and C-C bonds of the alkylamine remain intact. aip.org This selective N-H bond scission is a key mechanistic step in the functionalization of semiconductor surfaces with organic molecules. researchgate.net This contrasts with tertiary amines, which can form dative-bonded adducts on the Si(001) surface without immediate bond cleavage. aip.org

Adsorption and Bonding to Semiconductor Surfaces (e.g., Si(001))

The interaction of alkylamines with semiconductor surfaces, particularly silicon surfaces like Si(001), is a subject of significant research interest due to its relevance in the functionalization of these materials for molecular electronics and sensor applications. Studies involving various primary, secondary, and tertiary alkylamines have demonstrated that these molecules bond to the Si(001) surface through the nitrogen atom. researchgate.net For secondary alkylamines such as N-methylpentylamine, the adsorption process involves chemical bonding to the silicon surface. researchgate.netresearchgate.net

Investigations using techniques like Fourier transform infrared spectroscopy (FTIR) have provided insights into the bonding mechanism. When a Si(001) surface is exposed to N-methylpentylamine at room temperature, a strong, sharp peak appears in the Si-H stretching region of the FTIR spectrum, specifically around 2072 cm⁻¹. researchgate.net The appearance of this Si-H stretch is a clear indicator that a hydrogen atom has been transferred from the amine molecule to the silicon surface, signifying a dissociative adsorption process. researchgate.netnih.gov The bonding is understood to occur via the lone pair of electrons on the nitrogen atom interacting with the electron-deficient silicon adatoms on the reconstructed Si(001) surface. aip.orgacs.org This initial interaction can lead to the cleavage of a bond within the amine and the formation of new bonds with the surface atoms.

The adsorption properties can differ based on the specific silicon surface reconstruction. For instance, the Si(111)7x7 surface, with its distinct arrangement of adatoms and restatoms, offers electrophile-nucleophile pairs that facilitate reactions with molecules containing multiple functional groups. acs.org While specific studies on this compound on Si(111)7x7 are not detailed, the general principles derived from molecules like glycine (B1666218) suggest that the surface's electronic structure plays a crucial role in determining the reaction pathway, such as favoring N-H bond cleavage. aip.orgbac-lac.gc.ca

N-H Bond Cleavage versus N-C Bond Cleavage

A critical aspect of the surface chemistry of amines on silicon is the selectivity between the cleavage of an N-H bond and a C-N bond. For primary and secondary amines, which possess N-H bonds, N-H bond cleavage is the predominantly observed pathway upon adsorption on Si(001) at room temperature. researchgate.netresearchgate.net Experimental and computational studies have shown that for secondary alkylamines, including N-methylpentylamine and dimethylamine, only the N-H bond is cleaved, leaving the N-C bonds intact. researchgate.netresearchgate.net

This selectivity is governed by the activation barriers for the respective bond cleavage reactions. Theoretical calculations for similar methylamines on Si(100)-2x1 show that while the dissociation involving N-C bond cleavage might be thermodynamically more favorable, the activation barrier for N-CH₃ dissociation is significantly higher than that for N-H dissociation. researchgate.net This kinetic barrier effectively leads to the selective cleavage of the N-H bond. researchgate.net The process results in the formation of a surface-bound amino group (in the case of this compound, a methylpentylamino group) and a silicon hydride (Si-H) species. researchgate.netnih.gov

In contrast, tertiary amines, which lack N-H bonds, can only react via N-C bond cleavage. However, this process has a much higher kinetic barrier, making it less favorable at room temperature. researchgate.net This difference in reactivity allows for controlled functionalization of silicon surfaces based on the choice of amine.

Table 1: Bond Cleavage Selectivity of Amines on Si(001)

| Amine Type | Available Bonds for Cleavage | Predominant Cleavage Pathway | Rationale |

| Primary (e.g., Hexylamine) | N-H, N-C, C-C, C-H | N-H Cleavage researchgate.net | Lower activation energy for N-H dissociation compared to N-C. researchgate.net |

| Secondary (e.g., This compound ) | N-H, N-C, C-C, C-H | N-H Cleavage researchgate.netresearchgate.net | Lower activation energy for N-H dissociation compared to N-C. researchgate.net |

| Tertiary (e.g., Trimethylamine) | N-C, C-H | Dative Bonding / N-C Cleavage (at elevated temperatures) researchgate.netresearchgate.net | High activation barrier for N-C cleavage; forms stable dative adducts at room temperature. researchgate.net |

Dative-Bonded Adduct Formation

Dative bonding, where the nitrogen atom donates its lone pair of electrons to an electron-acceptor site on the surface, is another important interaction pathway, particularly for tertiary amines. researchgate.netresearchgate.net This interaction can form a stable, molecularly chemisorbed state without any bond cleavage. researchgate.net The formation of a dative bond is often a precursor to dissociative chemisorption. aip.orgresearchgate.net

For primary and secondary amines like this compound, the initial interaction with the Si(001) surface is the formation of a dative-bonded adduct where the nitrogen atom coordinates to an electron-deficient silicon surface atom. aip.orgresearchgate.net However, because these amines also possess a reactive N-H bond with a relatively low cleavage barrier, this dative-bonded state is typically a short-lived intermediate that rapidly proceeds to the more stable dissociatively adsorbed state via N-H bond scission. researchgate.net

In the case of tertiary amines, which lack the N-H pathway, the dative-bonded adducts can be quite stable at room temperature. researchgate.net These stable dative-bonded species are characterized by a high N(1s) binding energy in X-ray photoelectron spectroscopy (XPS) measurements. researchgate.net The ability of an amine to form a dative bond is fundamental to its reactivity with the silicon surface, acting as the initial step that can lead to either stable molecular adsorption or subsequent dissociative reaction. researchgate.netyorku.ca

Oxidation and Redox Chemistry of Amines

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in a change in the oxidation states of the atoms. atlanticoer-relatlantique.cakhanacademy.org In the context of organic chemistry, oxidation often corresponds to an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. libretexts.org Amines can participate in various redox reactions, with one of the most notable being the Hofmann elimination, which converts an amine into an alkene. openstax.org

The Hofmann elimination reaction provides a clear example of the oxidation chemistry involving this compound. openstax.org This multi-step process begins with the complete methylation of the amine using an excess of an alkylating agent like iodomethane. This step converts the secondary amine into a quaternary ammonium salt, specifically (1-methylpentyl)trimethylammonium iodide. This conversion changes the nitrogen from a poor leaving group (amide ion) into a good leaving group (a neutral trialkylamine). openstax.org

The quaternary ammonium salt is then treated with a base, such as silver oxide (Ag₂O) in water, which replaces the iodide ion with a hydroxide ion. openstax.org Upon heating, the hydroxide ion acts as a base and initiates an E2 elimination reaction. It removes a proton from a carbon atom adjacent to the nitrogen-containing carbon, leading to the formation of an alkene, a trialkylamine, and water. openstax.org In the case of this compound, this process results in the formation of 1-hexene as the major product. openstax.org This reaction follows anti-Zaitsev regiochemistry, meaning the less substituted alkene is preferentially formed. openstax.org

Reaction Pathway Prediction via Machine Learning Models

Predicting the outcomes and pathways of chemical reactions is a central challenge in chemistry. In recent years, machine learning (ML) models have emerged as powerful tools for this purpose, capable of learning complex chemical patterns from large datasets of known reactions. arxiv.orgrsc.org These models can predict reaction products, identify potential byproducts, and even elucidate reaction mechanisms. arxiv.org

For amine reactions, ML models can predict reactivity based on the electronic and structural features of the molecule. For example, models can identify nucleophilic sites, such as the nitrogen atom in amines, which are prone to act as electron sources in a reaction. arxiv.org Advanced models, such as Reactron, go beyond simply predicting the final product by generating detailed arrow-pushing diagrams that describe the step-by-step movement of electrons throughout the reaction mechanism. arxiv.org This approach mimics the reasoning a human chemist would use to understand a reaction. arxiv.org

Table 2: Application of Machine Learning in Predicting Amine Reactivity

| ML Model Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | Predicts the major product(s) of a given set of reactants and reagents. arxiv.orgrsc.org | Could predict the product of this compound reacting with a novel electrophile. |

| Mechanism Elucidation | Generates step-by-step electron-pushing diagrams for a reaction pathway. arxiv.org | Could propose a detailed mechanism for the oxidation or surface reaction of this compound. |

| Reactivity Hotspot Identification | Identifies the most reactive atoms or functional groups within a molecule. arxiv.org | Could highlight the nucleophilicity of the nitrogen atom and the relative acidity of adjacent C-H bonds. |

| Quantitative Prediction | Predicts quantitative properties like reaction equilibrium constants or activation energies. acs.org | Could estimate the spontaneity of this compound's reaction with various substrates. |

Spectroscopic and Analytical Characterization Methodologies for 1 Methylpentylamine Research

Infrared Spectroscopy (FTIR) in Reaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups and monitoring the progress of chemical reactions. rtilab.comspecificpolymers.com In the context of 1-methylpentylamine research, FTIR is instrumental in verifying its synthesis or tracking its conversion by observing characteristic vibrational modes. ku.edu.kw

As a secondary amine, this compound exhibits a distinct set of absorption bands in its infrared spectrum. The most telling feature is a single, relatively weak N-H stretching vibration that appears in the range of 3300 to 3200 cm⁻¹. This single peak distinguishes it from primary amines, which show a pair of bands (symmetric and asymmetric stretches) in the 3500-3300 cm⁻¹ region, and tertiary amines, which lack an N-H bond and thus show no absorption in this area. libretexts.orgrockymountainlabs.com

Another key region is the C-H stretching zone, between 3000 and 2800 cm⁻¹, which corresponds to the vibrations of the methyl and pentyl groups. rockymountainlabs.com Additionally, the N-H bending vibration can be observed, which for secondary amines typically appears as a broad band. A simplified coordinate treatment of R₂-NH vibrations helps in assigning these modes. aip.org

During a reaction, such as the alkylation of methylamine (B109427) to form this compound, FTIR analysis can monitor the process in real-time. specificpolymers.com The disappearance of the characteristic paired N-H stretching peaks of the primary amine reactant and the concurrent appearance of the single N-H stretch of the secondary amine product would signify a successful reaction. spectroscopyonline.com This makes FTIR an effective technique for reaction monitoring and quality control in the synthesis of this compound. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (R₂N-H) | 3300 - 3200 | Weak to Medium |

| C-H Stretch | Alkane (CH₃, CH₂) | 3000 - 2800 | Strong |

| N-H Bend | Secondary Amine (R₂N-H) | 1650 - 1550 | Medium to Weak, often broad |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

Data compiled from general spectroscopic principles for secondary amines. libretexts.orgaip.orgspectroscopyonline.com

X-ray and Ultraviolet Photoelectron Spectroscopy (XPS/UPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are premier surface-sensitive techniques used to investigate the elemental composition, chemical state, and electronic properties of the outermost few nanometers of a material. phi.comcarleton.eduub.edu These methods are particularly valuable for studying the interaction of this compound with various surfaces, which is critical in fields like catalysis, corrosion, and materials science. carleton.eduthermofisher.com

X-ray Photoelectron Spectroscopy (XPS) works by irradiating a surface with X-rays, causing the emission of core-level electrons. cea.fr The kinetic energy of these electrons is measured, and from this, their binding energy can be determined. Since each element has a unique set of core-level binding energies, XPS can identify the elements present on a surface (except H and He). carleton.edu For this compound adsorbed on a substrate, XPS can detect the presence of nitrogen (from the amine group) and carbon (from the alkyl chains). High-resolution scans of the N 1s and C 1s peaks can provide information about the chemical environment and bonding state of these atoms, for instance, distinguishing between a free amine and one that has chemically bonded to the surface. researchgate.neteag.com XPS can be combined with ion sputtering to create depth profiles, analyzing the composition as a function of depth. phi.comfiveable.me

Ultraviolet Photoelectron Spectroscopy (UPS) operates on a similar principle but uses lower-energy ultraviolet photons to probe the valence electron levels. wikipedia.orgthermofisher.com These are the orbitals directly involved in chemical bonding. uwo.ca UPS provides information about the molecular orbitals of adsorbed species and the electronic structure of the surface, such as its work function. covalentmetrology.comseriius.com When this compound adsorbs onto a surface, UPS can reveal how its molecular orbitals interact with the electronic states of the substrate, offering insights into the nature of the surface-adsorbate bond. uwo.ca Due to the lower kinetic energy of the photoelectrons, UPS is even more surface-sensitive than XPS, with a typical analysis depth of just 1-3 nm. thermofisher.com

Table 2: Application of XPS/UPS in this compound Surface Studies

| Technique | Information Provided | Application to this compound |

|---|---|---|

| XPS | Elemental composition, chemical state of elements | Detects N and C on the surface; determines the chemical bonding environment of the amine group and alkyl chains upon adsorption. researchgate.net |

| UPS | Valence band electronic structure, work function | Probes the molecular orbitals of this compound involved in bonding to a surface; measures changes in surface electronic properties. uwo.caseriius.com |

Scanning Tunneling Microscopy (STM) in Surface Studies

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that provides three-dimensional topographic images of conductive or semiconducting surfaces with atomic resolution. oxinst.comwikipedia.org Invented by Binnig and Rohrer, it utilizes a quantum mechanical phenomenon known as tunneling. aps.org An atomically sharp conductive tip is brought very close to the sample surface, and a bias voltage applied between them allows electrons to tunnel across the vacuum gap, generating a measurable tunneling current. wikipedia.org

In the study of this compound, STM can be used to visualize how individual molecules arrange themselves on a conductive substrate. This provides direct spatial information about adsorption sites, molecular orientation, and the formation of ordered monolayers or other surface structures. bibliotekanauki.pl The ability of STM to "see" individual atoms and molecules allows researchers to investigate the influence of surface defects, step edges, or reconstructions on the adsorption behavior of the amine. youtube.com

Furthermore, a related technique called Scanning Tunneling Spectroscopy (STS) can be performed by holding the tip at a fixed position and varying the bias voltage. wikipedia.org This provides information about the local density of electronic states (LDOS) of the surface. wikipedia.org For a surface with adsorbed this compound, STS can map the electronic structure associated with the molecule, complementing the information obtained from UPS. By imaging the surface at different bias voltages, it is possible to selectively probe the molecular orbitals of the adsorbed amine, offering insights into how the molecule is electronically coupled to the substrate. bibliotekanauki.pl

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. thermofisher.com It is widely employed in metabolomics to profile the metabolic fingerprints of biological systems. nih.gov GC-MS is highly effective for the analysis of this compound and its potential metabolites in various matrices. dntb.gov.ua

The process begins with Gas Chromatography (GC), where the sample is vaporized and passed through a long, thin column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a relatively volatile compound, is well-suited for GC analysis. nih.gov

As the separated components exit the GC column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules, typically through electron ionization (EI), which causes them to fragment in a reproducible manner. thermofisher.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint" that can be used for definitive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). thermofisher.comnist.gov

For the analysis of less volatile metabolites that may be formed from this compound, a chemical derivatization step is often employed prior to GC-MS analysis. thermofisher.comresearchgate.net This involves reacting the metabolites to create more volatile and thermally stable derivatives, expanding the range of compounds that can be analyzed. chemrxiv.org The high separation power of GC combined with the sensitive and specific detection of MS makes it an ideal tool for identifying and quantifying trace amounts of this compound and its transformation products in biological or environmental samples. nih.gov

Table 3: Mass Spectrometry Data for N-methyl-1-pentanamine

| m/z | Relative Intensity |

|---|---|

| 30 | 100 |

| 44 | 85 |

| 58 | 50 |

| 101 | 20 |

Data sourced from the NIST Mass Spectrometry Data Center. The spectrum shows characteristic fragments for aliphatic amines. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and non-destructive technique for determining the precise structure of organic molecules. byjus.commdpi.com It provides detailed information about the carbon-hydrogen framework by exploiting the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). solubilityofthings.comlibretexts.org For this compound, NMR is the definitive method for confirming its identity and structure. researchgate.net

¹H NMR provides information about the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton:

N-H Proton: A signal for the proton attached to the nitrogen, which is often broad and can appear over a wide chemical shift range depending on concentration and solvent.

N-CH₃ Protons: A signal corresponding to the three protons of the methyl group attached to the nitrogen.

N-CH₂ Protons: A signal for the two protons of the methylene (B1212753) group directly bonded to the nitrogen.

Alkyl Chain Protons: A series of signals for the protons on the remaining methylene groups of the pentyl chain.

Terminal CH₃ Protons: A signal for the three protons of the terminal methyl group of the pentyl chain.

The integration of these signals reveals the relative number of protons of each type, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information on which groups are adjacent to one another. byjus.com

¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com The ¹³C NMR spectrum of this compound would display a separate peak for each unique carbon atom, confirming the presence of six distinct carbon environments (one N-methyl carbon and five carbons in the pentyl chain). The chemical shifts of these peaks indicate the type of carbon atom (e.g., methyl vs. methylene) and its proximity to the electronegative nitrogen atom. mdpi.com

Together, ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques (like COSY and HSQC), allow for the complete and unambiguous assignment of all proton and carbon signals, thereby providing conclusive structural elucidation of this compound. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃-N | ~2.4 | ~36 |

| N-H | Variable (0.5-5.0) | - |

| N-CH₂- | ~2.6 | ~52 |

| -CH₂-CH₂-N | ~1.5 | ~30 |

| -CH₂-CH₂-CH₃ | ~1.3 | ~29 |

| -CH₂-CH₃ | ~1.3 | ~22 |

| -CH₃ | ~0.9 | ~14 |

Values are estimates based on standard NMR chemical shift tables for aliphatic amines. Actual values can vary based on solvent and other experimental conditions. mdpi.comsolubilityofthings.com

Computational Chemistry and Theoretical Studies of 1 Methylpentylamine

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the reaction energetics of molecules like 1-methylpentylamine (also known as 2-aminohexane).

DFT calculations can be used to predict various thermodynamic properties, such as the enthalpy of formation, vapor pressure, and bond dissociation energies. For instance, methods like B3LYP with a 6-311++G** basis set are employed to calculate these properties. The accuracy of these calculations can be benchmarked against experimental data. osti.gov

In the context of hydrodesulfurization processes, this compound is an intermediate. DFT calculations help in understanding the energetics of its formation and subsequent reactions. For example, the cleavage of C-N bonds is a critical step in hydrodenitrogenation (HDN) reactions. The yield of 2-aminohexane is notably higher than that of 1-aminohexane in the HDN of 2-methylpiperidine, suggesting that the bond between the nitrogen atom and the methylene (B1212753) group is more easily broken. icp.ac.ru

DFT has also been used to study the energetics of polymorphs and phase transitions in various materials, showcasing its utility in predicting ground-state structures and reaction pathways. aps.org The performance of different DFT functionals, such as SCAN, has been evaluated for their accuracy in predicting formation energies. aps.org

Table 1: Application of DFT in Reaction Energetics of Amines

| Application | Key Findings | Reference |

| Hydrodesulfurization | This compound is an intermediate. | |

| Hydrodenitrogenation | C-N bond between nitrogen and methylene is more easily broken. | icp.ac.ru |

| Thermodynamic Properties | DFT can predict enthalpy of formation and bond dissociation energies. | |

| Polymorph Energetics | SCAN functional provides accurate formation energies. | aps.org |

Molecular Docking Simulations in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is widely used in drug discovery to understand how small molecules like this compound might interact with biological targets such as proteins and enzymes. mdpi.comresearchgate.net

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. openaccessjournals.com These scoring functions consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

For structurally similar molecules, such as (S)-pentan-2-amine, molecular docking studies have revealed distinct binding orientations within enzymes, which influences catalytic efficiency. Such insights are valuable for understanding the structure-activity relationship (SAR) and for designing new molecules with desired biological activities. mdpi.com Computational tools like AutoDock Vina are often used for these simulations.

Table 2: Key Aspects of Molecular Docking

| Aspect | Description | Reference |

| Purpose | Predicts ligand-receptor binding conformation and affinity. | openaccessjournals.commdpi.com |

| Methodology | Involves search algorithms and scoring functions. | openaccessjournals.com |

| Applications | Drug design, enzyme mechanism elucidation, SAR studies. | openaccessjournals.commdpi.com |

| Tools | AutoDock Vina, GROMACS. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods are integral to modern SAR investigations, providing insights that guide the design of new compounds. mdpi.com

For amines, computational studies can predict how structural modifications, such as changes in alkyl chain length or the introduction of functional groups, affect their interactions with biological targets. For example, increasing the chain length in a series of 2-aminoalkanes (from 2-aminopentane (B145832) to 2-aminoheptane) leads to higher retention indices in gas chromatography and increased boiling points.

In the context of drug design, SAR studies help in optimizing lead compounds to improve their efficacy and selectivity. For instance, studies on pyrimido[5,4-b]indoles identified them as potent ligands, and SAR analysis guided further optimization. acs.org Computational predictions of binding to target receptors, like the murine TLR4/MD-2 complex, can provide a structural basis for the observed activity. acs.org

Computational Studies on Surface Adsorption Mechanisms

Computational methods, particularly DFT, are used to investigate the adsorption of molecules onto surfaces, which is a fundamental process in heterogeneous catalysis and materials science. nasa.gov Studies have explored the interaction of alkylamines, including N-methylpentylamine and hexylamine (B90201), with silicon surfaces. researchgate.netresearchgate.net

These studies show that primary and secondary alkylamines bond to the Si(001) surface through the nitrogen atom, typically involving the cleavage of an N-H bond. researchgate.netresearchgate.net The adsorption process can be complex, sometimes involving a precursor-mediated state before chemisorption occurs. researchgate.net

The energetics of adsorption and the stability of the resulting surface species can be calculated using DFT. For example, while N-C bond cleavage might be thermodynamically more favorable in some cases, the activation barrier is often significantly higher than for N-H dissociation, leading to selective N-H bond cleavage. researchgate.net

Reactive molecular dynamics simulations using force fields like ReaxFF have also been employed to study the adsorption of molecules on complex surfaces, such as functionalized activated carbon. mdpi.com These simulations can reveal how surface morphology and functional groups influence the mobility and binding energy of adsorbed molecules. mdpi.com

Table 3: Computational Findings on Amine Adsorption on Si(001)

| Amine | Adsorption Mechanism | Key Observation | Reference |

| Hexylamine | Dissociative, N-H cleavage | Bonds to the surface through the nitrogen atom. | researchgate.netresearchgate.net |

| N-Methylpentylamine | Dissociative, N-H cleavage | Leaves N-C bonds intact. | researchgate.net |

| Methylamine (B109427) | Dissociative, N-H cleavage | Selective cleavage of N-H over N-C due to lower activation barrier. | researchgate.net |

| Dimethylamine | Dissociative, N-H cleavage | Resembles precursor-mediated dissociative chemisorption of ammonia (B1221849). | researchgate.net |

Modeling of Metabolic Pathways

Computational modeling is an emerging tool for understanding and predicting how compounds are metabolized in biological systems. While specific metabolic pathway models for this compound are not extensively detailed in the provided search results, the general principles and applications of such modeling are evident.

Alkylamines can influence various metabolic processes and interact with enzymes involved in amine metabolism. solubilityofthings.com The structural characteristics of a molecule, such as its alkyl chain and amine group, determine its interactions with enzymes and its subsequent metabolic fate. For related compounds, it has been noted that structural modifications can affect metabolic pathways.

The development of computational models for metabolism is a component of broader efforts in systems biology and drug discovery. neurips.cc These models can help predict the formation of metabolites and understand the biochemical transformations a compound undergoes.

Machine Learning Approaches for Reaction Mechanism Prediction

Machine learning (ML) is increasingly being used to predict the outcomes and mechanisms of chemical reactions. neurips.ccijnc.ir These approaches can be more efficient than traditional quantum mechanical calculations, especially for large and complex systems. arxiv.org

ML models, often based on graph neural networks (GNNs), can learn from large datasets of known reactions to predict the products of new reactions. ijnc.irarxiv.org Some models go further to predict the underlying reaction mechanisms, including the sequence of elementary steps and the movement of electrons. arxiv.orgmit.edu

For example, the Reactron model is an electron-based machine learning model for general reaction prediction that can generate detailed arrow-pushing diagrams for each mechanistic step. arxiv.org Another approach, ReactAIvate, uses an attention-based GNN to classify elementary reaction steps and identify reactive atoms. arxiv.org These tools have the potential to accelerate the discovery of new reactions and to deepen our understanding of chemical reactivity. arxiv.orgarxiv.org

The development of these models relies on the availability of large, curated datasets of chemical reactions. neurips.cc While ML models show great promise, their accuracy can be lower for out-of-distribution reactions, highlighting the ongoing need for diverse and comprehensive training data. arxiv.org

Topological Indices and QSPR Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties using mathematical models. Topological indices are numerical descriptors that quantify aspects of a molecule's topology and are frequently used in QSPR. srce.hr

Several QSPR studies have been conducted on aliphatic amines, including this compound (referred to as 2-aminohexane in some studies). srce.hracs.org These studies have used various topological indices to predict properties like boiling point and Henry's Law constants. srce.hracs.org

One such index is the variable vertex-connectivity index, which has been shown to yield good regression models for the boiling points of aliphatic amines. srce.hr Another example is the eccentric connectivity index, which has demonstrated high predictive ability for the biological activity of certain classes of compounds. acs.org

A comprehensive QSPR model for estimating the Henry's Law constant for a large number of compounds, including 2-aminohexane, was developed using a multilinear equation with eight chemical-structure-based parameters selected by a genetic algorithm. acs.org

Table 4: QSPR Study Data for 2-Aminohexane

| Property | QSPR Model | Topological Indices Used | Reference |

| Boiling Point | Linear regression | Variable vertex-connectivity index | srce.hr |

| Henry's Law Constant | Multilinear equation | 8 parameters selected by genetic algorithm | acs.org |

Applications of 1 Methylpentylamine in Materials Science Research

Use as an Organic Structure-Directing Agent in Molecular Sieves

1-Methylpentylamine serves as an organic structure-directing agent (SDA) in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. chemicalbook.inchemicalbook.com These materials are significant in catalysis and separation processes due to their distinct pore structures. The use of this compound helps to control the formation of these pores, leading to enhanced catalytic properties.

In the synthesis of SAPO molecular sieves, the organic amine acts as a template around which the inorganic framework of silica, alumina, and phosphate (B84403) precursors assembles. The specific size and shape of the this compound molecule influence the resulting pore architecture of the molecular sieve. After the synthesis, the organic template is typically removed by calcination, leaving behind a porous crystalline structure. The careful selection of the SDA, such as this compound, is crucial for achieving a well-defined pore structure and, consequently, the desired catalytic or separation performance.

Role in Layered Perovskite Synthesis and Property Engineering

In the field of layered perovskites, organic molecules like this compound play a crucial role in both the synthesis and the engineering of their properties. researchgate.net Layered perovskites, with the general formula A'₂[Aₙ₋₁BₙX₃ₙ₊₁], consist of inorganic perovskite-like layers separated by organic spacer cations. These materials are of interest for applications in optoelectronics, catalysis, and energy storage. stmjournals.comescholarship.org

The organic component, which can be an organoammonium cation derived from an amine like this compound, influences the spacing between the inorganic layers and can affect the electronic and optical properties of the material. researchgate.net The choice of the organic cation can be used to tune the bandgap and emission properties of the perovskite. researchgate.net For instance, longer organic molecules can increase the bandgap. researchgate.net The interaction between the organic and inorganic layers, including hydrogen bonding, can lead to distortions in the inorganic framework, which in turn can result in unique photoluminescent properties, such as broadband white light emission. researchgate.net

Table 1: Influence of Organic Molecules on Layered Perovskite Properties

| Organic Molecule Class | Impact on Perovskite Structure and Properties | Reference |

|---|---|---|

| Organoammonium Molecules | Regulates the number of hydrogen bonds with the inorganic layers, leading to significant differences in material emission and tunability of color coordinates from deep-blue to pure-white. | researchgate.net |

Interactions with Semiconductor Surfaces for Hybrid Devices

The interaction of amines, including this compound, with semiconductor surfaces is a key area of research for the development of hybrid organic-inorganic electronic devices. researchgate.netresearchgate.net The ability to graft organic molecules onto semiconductor surfaces like silicon allows for the modification of the surface properties and the creation of new functionalities. nih.gov

Studies have shown that primary and secondary amines can bond to the Si(001) surface through the nitrogen atom. researchgate.net This interaction can passivate the surface, altering its electronic characteristics. nih.gov The bonding of amines to silicon surfaces can occur through different mechanisms, including dative bonding and dissociative adsorption, where an N-H bond is cleaved, forming a Si-N bond. researchgate.netacs.orgbac-lac.gc.ca The specific reaction pathway and the resulting surface structure depend on the nature of the amine and the surface conditions. This controlled functionalization of semiconductor surfaces is a fundamental step toward building molecular-scale electronic components and sensors. acs.org

Table 2: Research Findings on Amine Interactions with Silicon Surfaces

| Amine Type | Interaction with Si(001) Surface | Research Focus | Reference |

|---|---|---|---|

| Primary and Secondary Alkylamines | Bond to the surface through the nitrogen atom. | Investigation of bonding mechanisms (dative vs. dissociative). | researchgate.net |

| Tertiary Amines | Tend to adsorb molecularly and are more easily displaced from the surface. | Creating selective surface templates. | researchgate.net |

Polymer Film Growth via Molecular Layer Deposition

Molecular Layer Deposition (MLD) is a thin film deposition technique that allows for the growth of polymer films with precise thickness control at the molecular level. atomiclayerdeposition.combeilstein-journals.org This method is analogous to Atomic Layer Deposition (ALD) and relies on sequential, self-limiting surface reactions of organic precursors. patrickehopkins.com While direct evidence of this compound's use in published MLD studies is not prevalent in the provided search results, the principles of MLD involve the use of bifunctional precursors, often including amines.

In a typical MLD process for growing a polymer like polyurea, a surface is first exposed to a diisocyanate precursor. patrickehopkins.com After purging the excess, a diamine precursor is introduced, which reacts with the surface-bound isocyanate groups to form a urea (B33335) linkage and complete one MLD cycle. patrickehopkins.com This process is repeated to build up the polymer film layer by layer. The choice of the amine precursor is critical as it influences the properties of the resulting polymer film, such as its density, thermal stability, and functionality. atomiclayerdeposition.com The ability to precisely control the film thickness and composition makes MLD a valuable technique for fabricating ultrathin polymer films for applications in semiconductor manufacturing and other advanced technologies. atomiclayerdeposition.comnjtech.edu.cn

Biological and Biomedical Research Applications of 1 Methylpentylamine

Investigative Tool in Amine Metabolism and Enzyme Interactions

In the field of biochemistry, 1-methylpentylamine and its structural analogs are utilized to explore the intricacies of amine metabolism and the kinetics of enzyme interactions. researchgate.net The presence of the amine group allows it to form hydrogen bonds and ionic interactions with proteins, making it a valuable probe for studying enzyme active sites and metabolic pathways. researchgate.net Its interactions can influence cellular functions, including signaling pathways and gene expression, by affecting enzyme activity. uniprot.org

A significant area of investigation involves the influence of this compound derivatives on the activity of Fatty Acid Amide Hydrolase (FAAH). mybiosource.com FAAH is an integral membrane enzyme responsible for the breakdown of fatty acid amides, a class of bioactive lipids that includes the endocannabinoid anandamide. mybiosource.comresearchgate.net Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. researchgate.net Research has demonstrated that derivatives of aliphatic amines can act as FAAH inhibitors. slideshare.netgenome.jp The interaction with FAAH is a key focus, as modulating this enzyme's activity can have significant therapeutic implications. mybiosource.com FAAH functions by hydrolyzing amide bonds; inhibitors prevent this action, thereby increasing the levels of endogenous substrates like anandamide. wikipedia.org

Building Block in Pharmaceutical Development

This compound is a recognized building block in the synthesis of more complex molecules for pharmaceutical applications. wikipedia.orguniprot.orguomustansiriyah.edu.iq It serves as a key intermediate in the production of various organic compounds and specialty chemicals. uniprot.orgdrughunter.com For instance, it has been investigated for its role in creating derivatives that exhibit biological activity against various pathogens. uniprot.org Its structural framework is particularly useful for developing new therapeutic agents where the amine functionality is crucial for the molecule's interaction with its biological target. uniprot.orgresearchgate.net

| Application Area | Specific Use of this compound | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for creating derivatives with activity against pathogens like Leishmania donovani. | uniprot.org |

| Chemical Synthesis | Precursor for compounds such as {5-[(methyl-pentyl-amino)-methyl]-furan-2-yl}-methanol. | drughunter.com |

| Materials Science | Used as an organic structure-directing agent in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. | uniprot.org |

Molecular Interactions with Biological Receptors

The specific molecular structure of this compound allows it to act as a ligand for certain biological receptors, thereby modulating their activity. uniprot.org Computational and molecular modeling studies are crucial in elucidating these interactions at an atomic level.

In silico studies have been conducted to understand the antagonist activity of certain molecules at the Histamine-H1 (H1) receptor, a G-protein coupled receptor involved in allergic reactions. nih.gov One such study investigated N1-alkyltheobromine derivatives, where the 1-methyl-pentylamine group was incorporated to analyze its interaction with the H1 receptor's active site. Using molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other, researchers can elucidate the mechanism of antagonism at a molecular level. These studies utilize the crystal structure of the H1 receptor (e.g., PDB ID: 3RZE) to model the binding of ligands. The research indicated that amination at the terminal alkyl moiety, as seen with the this compound group, facilitates interaction with key residues in the receptor.

Computational docking studies have identified specific amino acid residues within the Histamine-H1 receptor that are crucial for ligand binding. The amination of the terminal alkyl group on a ligand, creating a structure like this compound, enables a key interaction with Aspartate 107 (Asp107). openaccessjournals.com This interaction, often an electrostatic or hydrogen bond, is vital for anchoring the ligand in the receptor's binding pocket. openaccessjournals.com

| Receptor | Interacting Residue | Nature of Interaction with this compound Group | Reference |

|---|---|---|---|